molecular formula C18H27ClN2O3S B2524268 4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol CAS No. 478041-68-8

4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol

Cat. No. B2524268
CAS RN: 478041-68-8
M. Wt: 386.94
InChI Key: YLBPHKYGCZCKCT-UHFFFAOYSA-N
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Description

The compound 4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol is a chemical entity that appears to be related to a class of compounds that exhibit biological activity, particularly as agonists for human beta(3)-adrenergic receptors. These compounds are of interest due to their potential therapeutic applications in treating conditions that involve these receptors .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the conversion of 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into a key intermediate. This intermediate is then reacted with various electrophiles under basic conditions in an aprotic polar solvent to yield a series of N-substituted derivatives. These derivatives are then evaluated for their potential as drug candidates, as seen in the synthesis of 3-piperidinyl-1,3,4-oxadiazole derivatives for Alzheimer’s disease treatment .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including EI-MS, IR, 1H-NMR, and 13C-NMR. These methods provide detailed information about the molecular framework and functional groups present in the compound, which is crucial for understanding its chemical behavior and biological activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of the sulfonyl group and the piperidine ring. These functional groups can participate in various chemical reactions, which can be exploited to create a diverse array of derivatives with potential biological activities. For instance, sulfonyl hydrazones with piperidine derivatives have been synthesized and evaluated for their biological activities, demonstrating the versatility of these chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting points and solubility, are important for their practical application and formulation as drugs. The synthesized compounds' properties have been characterized, and their biological activities, such as antioxidant capacity and anticholinesterase activity, have been evaluated through various assays. These properties are essential for determining the compounds' suitability as drug candidates and for predicting their behavior in biological systems .

Scientific Research Applications

Antibacterial Applications

4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol and its derivatives have shown promising antibacterial properties. Specifically, a compound synthesized from this chemical showed significant growth inhibition of various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis . This compound demonstrated minimum inhibitory concentrations (MIC) ranging from 10.31±1.00 to 11.77±5.00 μM, positioning it as a potential candidate for antibacterial drug development (Iqbal et al., 2017).

Alzheimer's Disease Treatment

Derivatives of this compound have been synthesized and evaluated as new drug candidates for treating Alzheimer's disease. The compounds were subjected to spectral analysis and screened for enzyme inhibition activity against acetyl cholinesterase (AChE), a key enzyme associated with Alzheimer's. The assessment of their potential as drug candidates was further supported by haemolytic activity evaluation (Rehman et al., 2018).

Anticancer Properties

The compound's derivatives have also been explored for their anticancer properties. A particular study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluating them as potential anticancer agents. The compounds exhibited significant inhibitory effects, with low IC50 values, indicating strong anticancer properties relative to the reference compound doxorubicin (Rehman et al., 2018).

Enzyme Inhibition and Antioxidant Activity

The compound and its derivatives have been studied for their enzyme inhibition and antioxidant activities. Synthesized derivatives were tested and showed significant inhibitory activity against certain enzymes. They also exhibited notable antioxidant capacity in various assays, indicating potential therapeutic applications in conditions where oxidative stress is a factor (Karaman et al., 2016).

properties

IUPAC Name

4-(azepan-1-ylmethyl)-1-(4-chlorophenyl)sulfonylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O3S/c19-16-5-7-17(8-6-16)25(23,24)21-13-9-18(22,10-14-21)15-20-11-3-1-2-4-12-20/h5-8,22H,1-4,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBPHKYGCZCKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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